molecular formula C14H10O5 B583964 2-(2,4-Dihydroxybenzoyl)benzoic Acid-d4 CAS No. 1794883-65-0

2-(2,4-Dihydroxybenzoyl)benzoic Acid-d4

Cat. No.: B583964
CAS No.: 1794883-65-0
M. Wt: 262.253
InChI Key: KIEFFPFIBREPIX-RHQRLBAQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’-Dihydroxy-2-benzoylbenzoic Acid-d4 typically involves the deuteration of 2’,4’-Dihydroxy-2-benzoylbenzoic Acid. Deuteration is achieved by replacing hydrogen atoms with deuterium atoms, often using deuterated reagents and solvents under specific reaction conditions .

Industrial Production Methods

The process would involve stringent control of reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2’,4’-Dihydroxy-2-benzoylbenzoic Acid-d4 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols .

Mechanism of Action

Properties

IUPAC Name

2,3,4,5-tetradeuterio-6-(2,4-dihydroxybenzoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O5/c15-8-5-6-11(12(16)7-8)13(17)9-3-1-2-4-10(9)14(18)19/h1-7,15-16H,(H,18,19)/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIEFFPFIBREPIX-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=C(C=C2)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)C2=C(C=C(C=C2)O)O)C(=O)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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